Home > Products > Screening Compounds P11002 > Technetium Tc-99m Depreotide
Technetium Tc-99m Depreotide - 174900-52-8

Technetium Tc-99m Depreotide

Catalog Number: EVT-14902300
CAS Number: 174900-52-8
Molecular Formula: C65H96N16O12S2Tc
Molecular Weight: 1454.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Technetium tc-99m depreotide is a Radioactive Diagnostic Agent. The mechanism of action of technetium tc-99m depreotide is as a Radiopharmaceutical Activity.
Overview

Technetium Tc-99m Depreotide is a radiopharmaceutical agent that plays a significant role in nuclear medicine, particularly for imaging somatostatin receptors in various tumors. This compound is a synthetic cyclic peptide that has been labeled with technetium-99m, a widely used radioisotope in diagnostic imaging due to its favorable physical properties. Technetium Tc-99m Depreotide is primarily utilized for the differential diagnosis of solitary pulmonary nodules and has received regulatory approval in both the United States and Europe for cancer detection applications.

Source and Classification

Technetium Tc-99m is derived from the decay of molybdenum-99, which is produced in nuclear reactors. The technetium is typically eluted from a generator system where molybdenum is absorbed on an alumina column. The decay process leads to the formation of pertechnetate, which can then be chemically modified to create various radiopharmaceuticals, including Technetium Tc-99m Depreotide. This compound belongs to the class of somatostatin analogs and is categorized as a peptide-based radiopharmaceutical.

Synthesis Analysis

Methods and Technical Details

The synthesis of Technetium Tc-99m Depreotide involves several key steps:

  1. Peptide Synthesis: The peptide backbone is synthesized using solid-phase methods, specifically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The cyclopeptide structure is formed by linking various amino acids, including N-methyl phenylalanine, tyrosine, D-tryptophan, lysine, valine, and homocysteine.
  2. Labeling Process: The synthesized depreotide is labeled with technetium-99m using a bifunctional chelator, typically hydrazinopyridine-3-carboxylic acid (HYNIC). This process involves reducing technetium from its higher oxidation state (VII) to a lower state (V) to facilitate binding with the peptide.
  3. Purification: After labeling, the product undergoes purification via high-performance liquid chromatography (HPLC) to ensure high purity and correct isotopic labeling.
  4. Characterization: The final product's purity and labeling efficiency are confirmed through various analytical techniques, including mass spectrometry and paper chromatography .
Molecular Structure Analysis

Structure and Data

The molecular formula for Technetium Tc-99m Depreotide is C₁₃H₁₈N₄O₄S, with a molecular weight of approximately 358.38 g/mol. The structure features a cyclic arrangement of amino acids that confers specific binding properties to somatostatin receptors. The presence of technetium as a central atom in the complex significantly enhances its imaging capabilities due to the radioactive properties of technetium-99m.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the preparation of Technetium Tc-99m Depreotide is the coordination between the reduced form of technetium and the peptide. This reaction can be summarized as follows:

Technetium V +DepreotideTechnetium Tc 99m Depreotide\text{Technetium V }+\text{Depreotide}\rightarrow \text{Technetium Tc 99m Depreotide}

The optimal conditions for this reaction typically involve specific pH levels (around pH 6) and temperatures (preferably below 15 °C) to maximize labeling efficiency .

Mechanism of Action

Process and Data

Technetium Tc-99m Depreotide acts by binding selectively to somatostatin receptors, which are overexpressed in certain types of tumors, particularly neuroendocrine tumors. Upon administration, the compound localizes in tumor tissues where somatostatin receptors are present, allowing for imaging via single-photon emission computed tomography (SPECT). The mechanism involves:

  1. Receptor Binding: The cyclic peptide structure allows for high affinity towards somatostatin receptors.
  2. Imaging: The emitted gamma rays from technetium-99m are detected by imaging equipment, providing visual information about tumor localization and characteristics.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a clear solution after preparation.
  • Stability: Stable under recommended storage conditions but sensitive to light and heat.

Chemical Properties

  • Solubility: Soluble in saline solutions.
  • pH Sensitivity: Optimal labeling occurs at a pH around 6.
  • Labeling Efficiency: High labeling efficiency (>70%) can be achieved under controlled conditions .
Applications

Technetium Tc-99m Depreotide has several significant applications in clinical practice:

  1. Diagnostic Imaging: Primarily used for imaging neuroendocrine tumors and assessing solitary pulmonary nodules.
  2. Research Applications: Utilized in preclinical studies to evaluate receptor binding characteristics and biodistribution patterns in tumor models.
  3. Therapeutic Monitoring: Assists in monitoring treatment responses in patients with somatostatin receptor-positive tumors.
Molecular Mechanisms of Technetium Tc-99m Depreotide in Receptor Targeting

Somatostatin Receptor Subtype Specificity and Binding Kinetics

Technetium Tc-99m depreotide is a synthetic peptide radiopharmaceutical engineered to target somatostatin receptors (SSTRs) with high selectivity. It exhibits nanomolar affinity for SSTR subtypes 2, 3, and 5 (SSTR2, SSTR3, SSTR5), with dissociation constants (Kd) of 1.5–2.5 nM, while showing minimal binding to SSTR1 and SSTR4 (Kd > 1,000 nM) [7] [1]. This specificity arises from depreotide’s structural mimicry of endogenous somatostatin-14, enabling competitive displacement of natural ligands at receptor sites [5].

Binding kinetics studies reveal rapid association rates (≤5 minutes) and prolonged dissociation phases (>60 minutes), facilitating stable tumor retention during imaging windows. In vitro analyses using transfected COS-7 cells demonstrate saturable binding, with 90% receptor occupancy achieved at 5–10 nM concentrations [7]. Clinical validations in pulmonary nodules showed 93–97% sensitivity for malignancy detection, attributed to SSTR2/3/5 overexpression in non-small cell lung carcinomas and neuroendocrine tumors [1] [2].

Table 1: Binding Affinity of Technetium Tc-99m Depreotide for Somatostatin Receptor Subtypes

SSTR SubtypeDissociation Constant (Kd, nM)Specificity Class
SSTR22.5 ± 0.3High affinity
SSTR31.5 ± 0.2High affinity
SSTR52.0 ± 0.4High affinity
SSTR1>1,000Negligible affinity
SSTR4>1,000Negligible affinity

Data derived from competitive binding assays in hSSTR-transfected cell lines [7] [1].

Structural Determinants of Depreotide-SSTR2/3/5 Interactions

The molecular architecture of depreotide underpins its receptor selectivity. The peptide backbone comprises a cyclic hexapeptide core (Cyclo[L-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl]) linked to a linear tetrapeptide (3-[(mercaptoacetyl)amino]-L-alanyl-L-lysyl-L-cysteinyl-L-lysinamide) via a disulfide bridge [5] [7]. This configuration creates a pharmacophore that mirrors somatostatin’s bioactive conformation.

Critical structural features include:

  • N-methylation of phenylalanine: Enhances metabolic stability by reducing peptidase susceptibility [7].
  • D-tryptophan configuration: Optimizes hydrophobic interactions with transmembrane helix 5 of SSTR2/3 [5].
  • Tc-99m chelation site: The mercaptoacetyl-trialamine sequence (N₄ structure) forms a stable [Tc=O]³⁺ core via coordination bonds with amide nitrogens and thiol sulfurs, preserving receptor affinity [5] [7].

Mutagenesis studies confirm that SSTR2/3/5 binding requires electrostatic complementarity between depreotide’s tyrosine-3 residue and transmembrane aspartate residues (e.g., Asp137 in SSTR2). Disruption of this interaction reduces binding affinity by >80% [7].

Table 2: Key Functional Groups in Depreotide and Their Receptor Interactions

Structural ElementBiological FunctionReceptor Contact Point
Tyr³ (phenolic OH)Hydrogen bondingSSTR2 Transmembrane helix 3 (Asp¹³⁷)
D-Trp⁴ (indole ring)Hydrophobic pocket insertionSSTR3 Transmembrane helix 5 (Phe²⁶⁴)
Mercaptoacetyl groupTc-99m coordinationNot applicable (chelator)
Disulfide bridge (Cys¹–Cys⁶)Conformational stabilization of β-turnSSTR5 Extracellular loop 2

In Vitro Characterization of Receptor-Mediated Internalization Pathways

Upon binding SSTR2/3/5, technetium Tc-99m depreotide undergoes clathrin-dependent endocytosis, a process critical for signal amplification and intracellular radionuclide retention. In human small cell lung cancer (H69) lines, >60% of surface-bound depreotide internalizes within 15 minutes at 37°C, localizing to early endosomes (Rab5⁺ vesicles) [1]. Internalization efficiency correlates with receptor density, with cells expressing >10,000 SSTRs/cell showing 3-fold higher uptake than low-expression counterparts [7].

Acidification of endosomes (pH ≤5.5) triggers conformational changes in depreotide, dissociating Tc-99m from the peptide backbone. While free Tc-99m rapidly effluxes, the peptide remains lysosomally sequestered, contributing to prolonged tumor signals. Pharmacological inhibition using chlorpromazine (clathrin inhibitor) reduces internalization by 75%, whereas caveolin-1 knockdown shows negligible effects, confirming pathway specificity [1].

Table 3: Kinetics of Depreotide Internalization in Tumor Cell Lines

Cell LineSSTR Density (receptors/cell)Internalization Rate (% surface bound at 15 min)Lysosomal Trapping Efficiency (%)
H69 (SCLC)18,500 ± 2,30062 ± 445 ± 3
A549 (adenocarcinoma)9,100 ± 1,40038 ± 528 ± 4
COS-7/hSSTR332,000 ± 3,50081 ± 663 ± 5

SCLC: small cell lung cancer. Data from time-resolved internalization assays [1] [7].

Impact of Tumor Microenvironment on Receptor Affinity and Avidity

Tumor microenvironmental factors dynamically modulate depreotide-SSTR interactions:

  • Acidic pH (6.5–6.8): Enhances binding avidity by protonating histidine residues in SSTR extracellular domains, increasing electrostatic attraction to depreotide’s anionic residues. At pH 6.5, association constants (Kₐ) rise by 40% compared to pH 7.4 [3] [6].
  • Hypoxia: Reduces SSTR2/5 expression via HIF-1α–mediated transcriptional repression, decreasing depreotide uptake by 30–50% in pO₂ < 10 mmHg [1].
  • Histopathological variants: Adenocarcinomas exhibit 5-fold higher SSTR3 expression than squamous cell carcinomas, explaining differential depreotide avidity. Granulomatous inflammation (e.g., sarcoidosis) causes false-positive uptake due to SSTR expression on activated lymphocytes [3] [9].

Notably, tumor stroma components alter pharmacokinetics:

  • Fibroblast activation protein (FAP): Cleaves depreotide at the Ala-Lys bond in 20% of administered doses, reducing effective concentration [4].
  • Hyaluronan-rich matrices: Retains depreotide-SSTR complexes via CD44-mediated endocytosis, prolonging intratumoral residence time [9].

These factors necessitate microenvironment-aware interpretation of depreotide imaging, where avidity reflects both receptor density and pathophysiological context.

Properties

CAS Number

174900-52-8

Product Name

Technetium Tc-99m Depreotide

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-[[2-[2-[(2S,5S,8S,11R,14S,17S)-14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]hexanamide;technetium

Molecular Formula

C65H96N16O12S2Tc

Molecular Weight

1454.6 g/mol

InChI

InChI=1S/C65H96N16O12S2.Tc/c1-38(2)55-64(92)76-49(26-30-95-37-54(83)72-35-44(69)57(85)74-47(20-10-13-28-67)58(86)79-52(36-94)62(90)73-46(56(70)84)19-9-12-27-66)65(93)81(3)53(32-39-15-5-4-6-16-39)63(91)78-50(31-40-22-24-42(82)25-23-40)60(88)77-51(33-41-34-71-45-18-8-7-17-43(41)45)61(89)75-48(59(87)80-55)21-11-14-29-68;/h4-8,15-18,22-25,34,38,44,46-53,55,71,82,94H,9-14,19-21,26-33,35-37,66-69H2,1-3H3,(H2,70,84)(H,72,83)(H,73,90)(H,74,85)(H,75,89)(H,76,92)(H,77,88)(H,78,91)(H,79,86)(H,80,87);/t44-,46-,47-,48-,49-,50-,51+,52-,53-,55-;/m0./s1

InChI Key

MCEOYGQHDKBYFT-KTABZWLNSA-N

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NCC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)N)N.[Tc]

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N)N.[Tc]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.